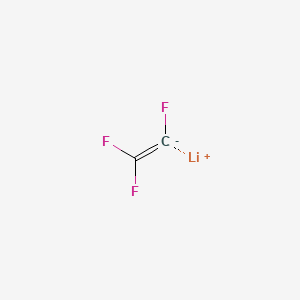

Trifluorovinyllithium

Description

Significance of Organofluorine Compounds in Chemical Sciences

Organofluorine chemistry, which focuses on compounds containing a carbon-fluorine (C-F) bond, has become a vital area of modern chemical research. numberanalytics.comwikipedia.org The unique properties imparted by the fluorine atom, such as high electronegativity and small size, significantly alter the physical, chemical, and biological characteristics of organic molecules. numberanalytics.com This has led to their widespread application in numerous sectors. wikipedia.org

In the pharmaceutical industry, it is estimated that over 20% of all drugs contain at least one fluorine atom, including blockbuster medications. wiley.com The inclusion of fluorine can enhance properties like metabolic stability, bioavailability, and binding affinity. wiley.com Similarly, in agrochemicals, approximately 50% of products contain fluorine, improving their efficacy and stability. sustech.edu.cn

The materials science sector has also been revolutionized by organofluorine compounds. numberanalytics.com Fluoropolymers, such as polytetrafluoroethylene (PTFE), are known for their exceptional thermal stability and chemical resistance. worktribe.comnumberanalytics.com These properties make them invaluable in a range of applications, from non-stick coatings to advanced materials for harsh environments. numberanalytics.comworktribe.com Furthermore, organofluorine compounds are used as refrigerants, solvents, and surfactants. wikipedia.org

Role of Organolithium Reagents in Modern Synthetic Methodology

Organolithium reagents, characterized by a carbon-lithium (C-Li) bond, are fundamental tools in modern organic synthesis. numberanalytics.comwikipedia.org Discovered in the early 20th century, these highly reactive compounds have become indispensable for creating complex molecules with high precision. numberanalytics.com The polar nature of the C-Li bond makes the carbon atom highly nucleophilic and strongly basic, driving their reactivity. numberanalytics.comwikipedia.org

The versatility of organolithium reagents allows them to participate in a wide array of chemical transformations, including:

Nucleophilic Addition: They readily add to carbonyl compounds like aldehydes and ketones to form alcohols, a key step in building more complex molecular frameworks. wikipedia.org

Nucleophilic Substitution: Organolithium reagents can react with alkyl halides to form new carbon-carbon bonds. solubilityofthings.com

Deprotonation: As strong bases, they are used to deprotonate a variety of substrates, generating other reactive intermediates. wikipedia.org

Polymerization: They act as initiators for anionic polymerization, a process used to produce elastomers like styrene-butadiene rubber. wikipedia.org

Their broad utility has made them crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com

Historical Context and Evolution of Trifluorovinyllithium Chemistry

The chemistry of this compound is intrinsically linked to the development of methods to synthesize fluorinated organic molecules. Historically, the synthesis of organofluorine compounds has been a significant challenge. nih.gov Chlorotrifluoroethylene (CTFE) has long been recognized as a key precursor for generating this compound and other valuable fluorinated intermediates. windows.net

A significant breakthrough in the synthesis of this compound came with the use of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), a common CFC replacement. windows.netresearchgate.net Researchers demonstrated that treating HFC-134a with butyllithium (B86547) at low temperatures (–78 °C) produces this compound in high yield. researchgate.netnoaa.gov This method provided a more accessible route to this important reagent.

The this compound generated is stable in solution at these low temperatures and can react with a variety of electrophiles, such as aldehydes, epoxides, and metal halides. noaa.gov However, the reagent is known to decompose upon warming to room temperature. noaa.gov Earlier methods for preparing this compound involved reactions of organotin compounds like BuSn(CF=CF₂) with butyllithium or (CF₂=CF)₂Sn with phenyllithium. scribd.com

Research Landscape and Emerging Trends

The current research landscape in organofluorine chemistry is vibrant, with a continuous drive to develop more efficient, selective, and sustainable fluorination methods. numberanalytics.comsustech.edu.cn A major focus is on the development of new fluorinating agents that are safer and easier to handle than traditional reagents. sustech.edu.cn

Emerging trends in the broader field of chemical synthesis, such as the integration of artificial intelligence and machine learning, are beginning to impact organofluorine chemistry. healthandmedic.com These technologies can be used to predict reaction outcomes and optimize synthetic routes. Furthermore, advancements in areas like photoredox and electrochemical catalysis are opening up new avenues for fluorination and fluoroalkylation reactions. sustech.edu.cn

Specifically for this compound and related compounds, research continues to explore their reactivity and expand their applications. The development of methods to repurpose fluorinated gases (F-gases), which are potent greenhouse gases, into valuable chemical synthons is a significant area of interest. noaa.gov This approach addresses both environmental concerns and the need for sustainable sources of fluorinated building blocks. The use of trifluorovinylsilanes as precursors for trifluorovinyl anions in reactions with aromatic aldehydes and ketones is also an active area of investigation. researchgate.net

The development of novel drug and vaccine delivery systems is another field where organofluorine chemistry plays a role. nih.gov The unique properties of fluorinated compounds can be harnessed to create more effective delivery vehicles. As research progresses, the demand for versatile fluorinated building blocks like this compound is expected to grow, driving further innovation in its synthesis and application.

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

683-78-3 |

|---|---|

Formule moléculaire |

C2F3Li |

Poids moléculaire |

88 g/mol |

Nom IUPAC |

lithium;1,1,2-trifluoroethene |

InChI |

InChI=1S/C2F3.Li/c3-1-2(4)5;/q-1;+1 |

Clé InChI |

HRHFIBUJFYRIMC-UHFFFAOYSA-N |

SMILES |

[Li+].[C-](=C(F)F)F |

SMILES canonique |

[Li+].[C-](=C(F)F)F |

Origine du produit |

United States |

Synthetic Methodologies for Trifluorovinyllithium Generation

Lithium-Halogen Exchange Reactions

The generation of trifluorovinyllithium via lithium-halogen exchange is a prominent method that involves the reaction of a trifluorovinyl halide with an organolithium reagent. The success of this method is highly dependent on the careful selection of precursors, reagents, and reaction conditions to manage the thermal instability of the target compound.

Precursor Selection and Optimization

The choice of the halogenated precursor is a critical factor in the efficient synthesis of this compound.

Trifluorobromoethylene (CF₂=CFBr): This is a common and direct precursor for generating this compound. The carbon-bromine bond is susceptible to cleavage by organolithium reagents, facilitating a rapid lithium-halogen exchange. Its use allows for a straightforward and relatively clean conversion to the desired lithium species.

1,1,1,2-Tetrafluoroethane (B8821072) (HFC-134a): This compound serves as an alternative precursor. sigmaaldrich.comnih.gov The synthesis from 1,1,1,2-tetrafluoroethane is a multi-step process that typically involves dehydrofluorination to generate trifluoroethylene, followed by subsequent reactions to introduce a halogen suitable for exchange or direct metallation. While less direct, the availability and cost of HFC-134a can make it an attractive starting material for large-scale synthesis. sigmaaldrich.comgoogle.com

Influence of Lithium Reagents and Stoichiometry

The reactivity of the organolithium reagent plays a pivotal role in the efficiency of the lithium-halogen exchange. The most commonly employed reagents include n-butyllithium, tert-butyllithium, and methyllithium (B1224462). chemeurope.comwikipedia.orgwikipedia.org

n-Butyllithium (n-BuLi): This is a widely used and commercially available reagent for lithium-halogen exchange. wikipedia.orgscribd.comchemeurope.com It offers a good balance of reactivity and handling convenience. Typically, a stoichiometric amount or a slight excess is used to ensure complete conversion of the trifluorovinyl halide. commonorganicchemistry.com

tert-Butyllithium (t-BuLi): As a stronger base and more reactive nucleophile than n-BuLi, t-BuLi is often employed for less reactive halides or when faster exchange rates are required at very low temperatures. wikipedia.orgepfl.ch In some procedures, two equivalents of t-BuLi are used; the first equivalent performs the halogen exchange, and the second reacts with the resulting tert-butyl halide byproduct, driving the equilibrium and preventing side reactions. harvard.eduorgsyn.org

Methyllithium (MeLi): This reagent is also effective for lithium-halogen exchange. chemeurope.comwikipedia.orgepfl.ch It is a strong base and nucleophile, but its use can sometimes be influenced by its aggregation state and the presence of lithium halides from its preparation, which can affect reactivity. epfl.ch

| Lithium Reagent | Typical Use | Key Characteristics | Stoichiometric Considerations |

| n-Butyllithium | General-purpose lithium-halogen exchange. chemeurope.comcommonorganicchemistry.com | Moderately reactive, widely available, most commonly used. wikipedia.org | Typically 1.0 to 1.1 equivalents. |

| tert-Butyllithium | For fast exchange at very low temperatures or with less reactive precursors. wikipedia.orgorgsyn.org | Highly reactive, sterically hindered, reduces competing addition reactions. epfl.chnih.gov | Often requires ≥2 equivalents to consume the t-butyl halide byproduct. harvard.edu |

| Methyllithium | Effective for exchange, though less common than n-BuLi for this specific transformation. chemeurope.comwikipedia.org | Highly reactive, can exist in different aggregation states affecting reactivity. epfl.ch | Generally used in stoichiometric amounts. |

Solvent Systems and Temperature Control for Stability

This compound is thermally unstable, necessitating precise control over reaction conditions.

Solvent Systems: The reaction is almost exclusively carried out in anhydrous ethereal solvents. Diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are the most common choices. chemeurope.comresearchgate.net These solvents are crucial as they solvate the lithium cation, breaking down the organolithium reagent aggregates and increasing their reactivity. chemeurope.com

Temperature Control: Maintaining extremely low temperatures is paramount to prevent the decomposition of the newly formed this compound. Reactions are typically conducted at -78 °C (dry ice/acetone bath) or even lower temperatures, sometimes down to -100 °C or -120 °C. commonorganicchemistry.comorgsyn.orgdntb.gov.ua The instability arises from the propensity of this compound to undergo α-elimination of lithium fluoride (B91410) to form difluoroacetylene, which can then polymerize or react further.

| Parameter | Condition | Rationale |

| Temperature | -78 °C to -120 °C | Prevents α-elimination of LiF and subsequent decomposition of this compound. commonorganicchemistry.comdntb.gov.ua |

| Solvents | Diethyl ether (Et₂O), Tetrahydrofuran (THF) | Solvates lithium cation, increases reagent reactivity, and maintains solubility at low temperatures. chemeurope.comresearchgate.net |

| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are pyrophoric and react violently with atmospheric moisture and oxygen. commonorganicchemistry.comguidechem.com |

Mechanistic Aspects of Lithium-Halogen Exchange in Fluorinated Systems

The mechanism of lithium-halogen exchange has been a subject of considerable study. For vinyl and aryl halides, the reaction is generally believed to proceed through a nucleophilic attack of the organolithium's carbanionic carbon on the halogen atom of the substrate. pku.edu.cn

This process involves the formation of an intermediate "ate-complex," where the halogen atom is coordinated to the lithium atom of the organolithium reagent. harvard.eduprinceton.edu This complex then collapses to form the new, more stable organolithium species (if the carbanion formed is more stable) and the alkyl halide. The high electronegativity and strength of the carbon-fluorine bond make it exceptionally resistant to this exchange, meaning that lithium-fluorine exchange is not a viable synthetic route. researchgate.netreddit.com The order of reactivity for the halogens is I > Br > Cl >> F. princeton.edu The stereochemistry of the vinyl halide is typically retained during the exchange process. harvard.edu

Transmetalation Routes to this compound

An alternative strategy for generating this compound is through transmetalation, which involves the transfer of an organic group from a less electropositive metal to a more electropositive one.

Utilizing Organotin Precursors

The most common transmetalation route employs organostannanes (tin compounds). Specifically, (trifluorovinyl)tributylstannane or other perfluorovinylstannanes serve as effective precursors. acs.org The reaction involves treating the trifluorovinylstannane with an alkyllithium reagent, typically n-butyllithium, in an ethereal solvent at low temperatures.

The driving force for this reaction is the formation of the thermodynamically stable tetraalkyltin byproduct and the desired this compound. This method can be advantageous as the organotin precursors are often more stable and easier to handle than the corresponding highly reactive trifluorovinyl halides. The reaction is generally fast, clean, and high-yielding. acs.org

Organomercury Compounds

The transmetalation reaction involving bis(trifluorovinyl)mercury and an organolithium reagent, typically n-butyllithium, has been a method for preparing this compound. The general scheme for this reaction is as follows:

(CF₂=CF)₂Hg + 2 n-BuLi → 2 CF₂=CFLi + n-Bu₂Hg

This reaction is driven by the large difference in electronegativity between lithium and mercury, favoring the formation of the more polar carbon-lithium bond. The choice of solvent and temperature is critical for the success of this reaction, with ethereal solvents like diethyl ether or tetrahydrofuran (THF) commonly employed at low temperatures to mitigate the decomposition of the product.

| Precursor | Reagent | Solvent | Temperature (°C) |

| Bis(trifluorovinyl)mercury | n-Butyllithium | Diethyl Ether | -70 to -60 |

| Bis(trifluorovinyl)mercury | tert-Butyllithium | THF/Pentane | -120 |

This table presents typical reaction conditions for the generation of this compound from an organomercury precursor.

While this method can provide access to this compound, the high toxicity of organomercury compounds has led to a decline in its use in favor of safer alternatives.

Direct Metalation Approaches

Direct metalation approaches involve the direct reaction of a trifluoroethene derivative with a strong base to generate this compound. These methods are generally preferred due to the avoidance of highly toxic heavy metal precursors.

Deprotonation Strategies with Strong Bases

The direct deprotonation of a C-H bond in a suitable precursor is a common strategy for generating organolithium reagents. In the context of this compound, this typically involves the reaction of a trifluoroethene isomer with a strong lithium-based base. A prominent example is the lithium-halogen exchange reaction, which can be considered a form of metalation.

For instance, the reaction of 2-bromo-3,3,3-trifluoropropene with a strong base like sec-butyllithium (B1581126) at very low temperatures (-105 °C) generates 1-(trifluoromethyl)vinyllithium, an isomer of this compound. dntb.gov.ua While not directly producing this compound, this illustrates the principle of generating a fluorinated vinyllithium (B1195746) species via a metalation-type reaction.

The direct deprotonation of 1,1,2-trifluoroethene with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or other lithium amides can also be envisioned. nku.edusurrey.ac.uk The success of such a reaction is highly dependent on the acidity of the vinyl proton and the steric and electronic properties of the base.

| Precursor | Base | Solvent | Temperature (°C) |

| 2-Bromo-3,3,3-trifluoropropene | sec-Butyllithium | THF/Ether/Hexane | -105 |

| 1,1,2-Trifluoroethene (proposed) | Lithium Diisopropylamide | THF | -78 |

This table outlines conditions for generating fluorinated vinyllithium species through deprotonation strategies.

Comparative Analysis of Synthetic Pathways

The choice of a synthetic pathway for generating this compound depends on several factors, including the desired scale of the reaction, the required purity of the reagent, and safety considerations.

Efficiency and Scalability Considerations

From an efficiency perspective, direct metalation approaches are often more atom-economical than those involving organomercury precursors. The generation of this compound in a flow microreactor has been reported, suggesting a pathway for improved efficiency and scalability. researchgate.net Flow chemistry allows for precise control over reaction parameters, rapid mixing, and enhanced heat transfer, which can be particularly advantageous for handling unstable intermediates like this compound.

The scalability of the organomercury route is severely limited by the hazardous nature of the starting materials and byproducts. Large-scale synthesis using this method would necessitate stringent safety protocols and specialized waste disposal procedures. In contrast, direct metalation routes, especially if optimized for continuous flow processes, offer a more viable path for larger-scale production.

Purity and Stability of Generated Reagent

The purity of the generated this compound is crucial for its subsequent reactions. In the organomercury route, the primary byproduct is a dialkylmercury compound, which may need to be separated from the desired product. In direct metalation approaches, the purity is often influenced by the potential for side reactions, such as the addition of the organolithium base to the precursor.

The stability of this compound is a significant challenge regardless of the synthetic method. It is known to be thermally unstable and prone to decomposition, even at low temperatures. The choice of solvent plays a critical role in its stability, with ethereal solvents like THF generally providing better stabilization through coordination with the lithium cation. researchgate.net However, THF itself can be deprotonated by strong organolithium bases, especially at temperatures above -78 °C. reddit.com The stability of the reagent is often assessed by trapping it with an electrophile and analyzing the yield of the resulting product. Techniques like ¹⁹F NMR spectroscopy can also be employed to monitor the formation and decomposition of this compound and to assess its purity. nih.govchemrxiv.orgnih.govsquarespace.comchemrxiv.org

| Parameter | Organomercury Precursor Method | Direct Metalation Method |

| Efficiency | Lower atom economy | Higher atom economy |

| Scalability | Poor due to toxicity | Potentially good, especially with flow chemistry |

| Purity | Can be contaminated with mercury byproducts | Purity depends on side reactions |

| Stability | Unstable, requires low temperatures | Unstable, requires low temperatures and coordinating solvents |

This table provides a comparative overview of the two main synthetic pathways to this compound.

Chemical Reactivity and Mechanistic Investigations of Trifluorovinyllithium

Nucleophilic Reactivity

Trifluorovinyllithium (CF₂=CFLi) is a potent nucleophilic reagent, readily participating in a variety of chemical transformations. Its utility stems from the electron-withdrawing nature of the fluorine atoms, which polarizes the carbon-lithium bond and enhances the nucleophilicity of the carbon atom. This section details the key nucleophilic reactions of this compound.

Addition to Carbonyl Compounds (e.g., aldehydes, ketones)

This compound readily adds to the electrophilic carbon of carbonyl compounds, a fundamental reaction in organic synthesis. masterorganicchemistry.comchemistrysteps.comsavemyexams.com This process, known as nucleophilic addition, transforms the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center. masterorganicchemistry.comchemistrysteps.com The reaction is initiated by the attack of the nucleophilic trifluorovinyl anion on the partially positive carbonyl carbon, leading to the formation of a lithium alkoxide intermediate. ucalgary.ca Subsequent protonation, typically during aqueous workup, yields the corresponding alcohol. ucalgary.ca

The reaction of this compound with aldehydes and ketones provides a direct route to trifluorovinyl alcohols. researchgate.net This transformation is valuable for the synthesis of complex fluorinated molecules. This compound, often generated in situ from precursors like trifluorovinyl bromide or 1,1,1,2-tetrafluoroethane (B8821072), reacts efficiently with a range of carbonyl compounds to afford the desired alcohol products. researchgate.net

The reaction of this compound with various aldehydes and ketones has been investigated, demonstrating its broad applicability. For instance, its reaction with aldehydes and ketones has been described as a key step in the synthesis of various trifluorovinyl alcohols. researchgate.net

Table 1: Examples of Trifluorovinyl Alcohols from the Reaction of this compound with Carbonyl Compounds

| Carbonyl Compound | Product (Trifluorovinyl Alcohol) |

| Formaldehyde | 2,2-difluoro-1-(trifluoromethyl)ethen-1-ol |

| Acetaldehyde | 1-(trifluorovinyl)ethanol |

| Benzaldehyde | Phenyl(trifluorovinyl)methanol |

| Acetone | 2-methyl-1-(trifluorovinyl)propan-2-ol |

| Cyclohexanone | 1-(trifluorovinyl)cyclohexan-1-ol molaid.com |

This table presents a representative, non-exhaustive list of products.

When a nucleophile adds to an unsymmetrical ketone, a new stereocenter is created at the carbonyl carbon. libretexts.orgyoutube.com The approach of the nucleophile can occur from either face of the planar carbonyl group. weebly.comacademie-sciences.fr In the absence of any directing groups or chiral catalysts, this typically results in a racemic mixture of the two possible enantiomers. libretexts.org The stereochemical outcome of the addition of this compound to carbonyl compounds can be influenced by the steric environment of the carbonyl group. In cases where one face of the carbonyl is more sterically hindered, the nucleophile will preferentially attack from the less hindered face, leading to a diastereomeric excess of one product. libretexts.org

For reactions involving prochiral carbonyls, the formation of a new stereocenter means that the stereochemical course of the reaction is a critical consideration. academie-sciences.fr While uncatalyzed reactions in solution often lead to racemic mixtures, the inherent asymmetry of a substrate can influence the stereochemical outcome. libretexts.org

Reactions with Epoxides

This compound can act as a nucleophile to open epoxide rings. This reaction proceeds via an Sₙ2-type mechanism where the trifluorovinyl anion attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. libretexts.orgpressbooks.pub The attack generally occurs at the less sterically hindered carbon atom of the epoxide. pressbooks.pub The regioselectivity of the ring-opening is a key aspect of this reaction.

This ring-opening reaction provides a pathway to synthesize more complex fluorinated alcohols, where the trifluorovinyl group is introduced at a position further from the hydroxyl group compared to the products of carbonyl additions.

Carboxylation with Carbon Dioxide to Form Carboxylic Acids

This compound undergoes carboxylation upon reaction with carbon dioxide (CO₂). chemistry-chemists.com This reaction is a valuable method for the synthesis of α,β,β-trifluoroacrylic acid. The nucleophilic trifluorovinyl anion adds to the electrophilic carbon of CO₂, forming a lithium carboxylate intermediate. Subsequent acidification protonates the carboxylate to yield the corresponding carboxylic acid. rsc.orguniovi.es This process represents a significant route for carbon dioxide fixation into valuable chemical products. rsc.org

Sₙ2-Type Reactions with Electrophiles

This compound can participate in Sₙ2-type reactions with various electrophiles. Current time information in Bangalore, IN. The Sₙ2 (bimolecular nucleophilic substitution) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic center at the same time as the leaving group departs. libretexts.orglibretexts.orgpressbooks.pub This type of reaction typically results in an inversion of stereochemistry at the electrophilic carbon if it is a stereocenter. libretexts.orgcureffi.org The efficiency of these reactions is dependent on the nature of the electrophile and the leaving group.

Transmetalation Reactions of the Trifluorovinyl Moiety

Transmetalation, a fundamental reaction in organometallic chemistry, involves the transfer of an organic group from one metal to another. wikipedia.org In the case of this compound, this process allows for the creation of new trifluorovinyl-metal species, which can then be utilized in a variety of coupling reactions.

Formation of Transition Metal Trifluorovinyl Complexes (e.g., with metal halides)

This compound readily reacts with a wide array of transition metal halides to form the corresponding trifluorovinyl transition metal complexes. researchgate.net This reaction is a key step in incorporating the trifluorovinyl group into more complex organic structures through transition metal-catalyzed cross-coupling reactions. libretexts.orgeie.gr The general scheme for this transmetalation is as follows:

CF₂=CFLi + M-X → CF₂=CF-M + LiX

Where M represents a transition metal and X is a halide. The resulting trifluorovinyl-metal complexes are often more stable and selective in subsequent reactions compared to the parent lithium reagent. For instance, the reaction with copper(I) iodide produces a trifluorovinylcopper species that can participate in various coupling reactions.

Generation of Organozinc Reagents for Cross-Coupling (e.g., Negishi coupling)

A significant application of the transmetalation of this compound is the generation of trifluorovinylzinc reagents. researchgate.net These organozinc compounds are particularly useful in Negishi cross-coupling reactions, a powerful method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The process typically involves the reaction of this compound with a zinc halide, such as zinc chloride (ZnCl₂).

The resulting trifluorovinylzinc reagent can then be coupled with various organic halides (aryl, vinyl, etc.) in the presence of a palladium or nickel catalyst. researchgate.netsigmaaldrich.com This methodology provides an efficient route to a diverse range of trifluorovinyl-substituted compounds. The Negishi coupling is valued for its high functional group tolerance and stereospecificity. wikipedia.org

| Organozinc Reagent | Coupling Partner (R-X) | Catalyst | Product |

|---|---|---|---|

| CF₂=CF-ZnCl | Aryl Iodide | Pd(PPh₃)₄ | CF₂=CF-Aryl |

| CF₂=CF-ZnCl | Vinyl Bromide | Ni(dppe)Cl₂ | CF₂=CF-Vinyl |

Reactions with Main Group Halides

Beyond transition metals, this compound also undergoes transmetalation with halides of main group elements. researchgate.netlibretexts.orgnumberanalytics.com These reactions lead to the formation of trifluorovinyl derivatives of elements such as silicon, tin, and boron. For example, the reaction with chlorotrimethylsilane (B32843) yields trifluorovinyltrimethylsilane.

These main group trifluorovinyl compounds are versatile synthetic intermediates in their own right. For instance, trifluorovinylsilanes can be used in fluoride-induced cross-coupling reactions. researchgate.net

Elimination and Decomposition Pathways

A critical aspect of the chemistry of this compound is its inherent instability, which leads to specific elimination and decomposition pathways. Understanding these pathways is crucial for optimizing reaction conditions and maximizing the yield of desired products.

Lithium Fluoride (B91410) Elimination and Instability Profile

The primary decomposition pathway for this compound is the elimination of lithium fluoride (LiF). researchgate.net This process, known as α-elimination, results in the formation of difluoroacetylene, a highly reactive and unstable species.

CF₂=CFLi → CF≡CF + LiF

This elimination reaction is a significant contributor to the low thermal stability of this compound. researchgate.net The propensity for LiF elimination necessitates that reactions involving this reagent be carried out at low temperatures, typically -78 °C, to minimize decomposition. researchgate.netresearchgate.net The formation of the stable salt lithium fluoride provides a thermodynamic driving force for this decomposition. nih.govwikipedia.orgmdpi.comatamanchemicals.com

Factors Influencing Thermal Stability

The thermal stability of this compound is influenced by several factors, including temperature, concentration, and the solvent system employed. researchgate.netpolymer-search.comnumberanalytics.com

Temperature: As mentioned, temperature is the most critical factor. The rate of lithium fluoride elimination increases significantly with increasing temperature. researchgate.net Maintaining a low temperature is paramount for the successful generation and utilization of this compound.

Concentration: The stability of this compound can also be dependent on its concentration in solution. In some cases, higher concentrations can lead to increased rates of decomposition through bimolecular pathways.

Solvent: The choice of solvent plays a crucial role in the stability of this compound. researchgate.net Ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are commonly used for its preparation and subsequent reactions. The coordinating ability of the solvent can stabilize the lithium cation, thereby influencing the stability of the organolithium reagent.

| Factor | Influence on Stability | Optimal Condition |

|---|---|---|

| Temperature | Higher temperature decreases stability | Low temperatures (e.g., -78 °C) researchgate.netresearchgate.net |

| Concentration | Can affect decomposition rates | Typically used in dilute solutions |

| Solvent | Coordinating solvents can enhance stability | Ethereal solvents (e.g., THF, diethyl ether) researchgate.net |

Mechanistic Studies

Investigation of Reaction Intermediates and Transition States

The mechanistic pathways of reactions involving this compound have been a subject of significant investigation, with studies focusing on the identification and characterization of key intermediates and transition states that govern the reaction outcomes. solubilityofthings.comnumberanalytics.com Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating these transient species, which are often too unstable for direct experimental observation. escholarship.orgnih.gov

This compound itself is a key reactive intermediate, typically generated at low temperatures, such as -78 °C, from precursors like 1,1,1,2-tetrafluoroethane (HFC-134a) and butyllithium (B86547). lookchem.comresearchgate.net Its stability is limited; warming to room temperature leads to decomposition. noaa.gov The carbenoid character of this compound is a crucial aspect of its reactivity. ruhr-uni-bochum.de

In its reactions with various electrophiles, the mechanism often proceeds through transition states where the carbon-lithium bond is polarized, facilitating nucleophilic attack. For instance, in reactions with carbonyl compounds, the mechanism involves the nucleophilic addition of the trifluorovinyl group to the carbonyl carbon. researchgate.net

Computational studies on related organolithium compounds and their reactions provide insights that can be extended to this compound. For example, the mechanism of C-F bond activation in hydrofluorocarbons (HFCs) by organolithium reagents has been studied. DFT calculations on the reaction of 1,1,1,2-tetrafluoroethane (HFC-134a) with n-butyllithium to form this compound show that the process involves deprotonation and subsequent elimination of lithium fluoride. chemrxiv.org The transition states for such reactions are high-energy points on the potential energy surface that define the reaction pathway and rate. solubilityofthings.comaps.org

The interaction with solvents and additives also plays a critical role. For instance, the presence of chelating agents like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) can stabilize organolithium intermediates, influencing the reaction pathway. noaa.govnih.gov In the formation of the trifluoromethyl anion ([CF3]⁻) from fluoroform (CF3H), which can be seen as a related system, a proposed mechanism involves the initial deprotonation by a lithium amide to form a [CF3Li·PMDETA] intermediate. nih.gov

| Compound | Role | Generation/Observation Method | Reference |

|---|---|---|---|

| This compound (CF₂=CFLi) | Key Reactive Intermediate | Generated at -78°C from HFC-134a and n-BuLi | lookchem.comnoaa.gov |

| 1,1,1,2-tetrafluoroethane (HFC-134a) | Precursor | Reacts with n-BuLi to form this compound | lookchem.comchemrxiv.org |

| [CF₃Li·PMDETA] | Proposed Intermediate Complex | Proposed in DFT studies of CF₃H deprotonation | noaa.govnih.gov |

| Vinyl Cation | Reactive Intermediate | Generated from decomposition of α-diazo-β-hydroxy ketones | mdpi.com |

Ligand Effects on Reactivity and Selectivity (e.g., in nickel-catalyzed C-F bond functionalization)

Ligands play a pivotal role in modulating the reactivity and selectivity of transition-metal catalysts, particularly in challenging transformations like the functionalization of C-F bonds. rsc.org In nickel-catalyzed reactions relevant to trifluorovinyl chemistry, such as the cross-coupling of hydrofluoroolefins (HFOs), the choice of ligand is critical for achieving high efficiency and selectivity. nih.govnih.gov

Mechanistic studies on the nickel-catalyzed alkylation of the C(sp²)-F bond in 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a compound structurally related to this compound, reveal the profound influence of ligands on different steps of the catalytic cycle. nih.gov The key steps affected are oxidative addition, transmetalation, and reductive elimination. rsc.orgnih.gov

Oxidative Addition: Contrary to expectations where electron-rich phosphine (B1218219) ligands might be predicted to promote oxidative addition, studies have shown that less electron-rich N-based ligands, such as bipyridine and pyridine-oxazoline, exhibit comparable or even faster rates for the oxidative addition of a C(sp²)-F bond to a Ni(0) center. nih.gov Furthermore, the presence of a lithium salt was found to be essential for promoting this step. nih.gov

Transmetalation and Reductive Elimination: The electronic and steric properties of ligands significantly impact the later stages of the catalytic cycle. Strong σ-donating phosphine ligands, like trimethylphosphine (B1194731) (PMe₃), were found to be detrimental to the transmetalation step. In contrast, less electron-rich and bulky N-based ligands, such as pyridine-oxazoline, facilitate both transmetalation and the final reductive elimination to yield the desired product. nih.gov The bite angle of phosphine ligands has also been identified as a crucial factor in other nickel-catalyzed C-H alkylations, with ligands like Xantphos dramatically improving reaction yields. semanticscholar.orgmdpi.com

The combination of these ligand effects allows for the selective functionalization of specific C-F bonds, even in the presence of other potentially reactive sites. This control is attributed to a combination of steric and electronic factors during the rate-determining step of the reaction. rsc.org

| Ligand Type | Effect on Oxidative Addition | Effect on Transmetalation/Reductive Elimination | Example Ligands | Reference |

|---|---|---|---|---|

| Strongly Donating Phosphines | Comparable or slower rates than N-ligands | Detrimental | PMe₃ | nih.gov |

| Less Electron-Rich N-Based Ligands | Favorable, comparable or faster rates than phosphines | Facilitates both steps | Bipyridine, Pyridine-oxazoline | nih.gov |

| Bidentate Phosphines (wide bite angle) | Not specified for C-F activation | Can dramatically increase yield in C-H alkylation | Xantphos | semanticscholar.orgmdpi.com |

Kinetic Studies of this compound Transformations

The kinetics of phase transformations and chemical reactions provide crucial insights into reaction mechanisms, stability, and rates. rsc.orgresearchgate.net While comprehensive kinetic studies specifically detailing the elementary steps of this compound reactions are not extensively documented in the reviewed literature, information regarding its stability and reaction times offers a qualitative understanding of its kinetic behavior.

This compound is reported to be stable in solution at –78 °C. noaa.gov However, its stability is highly temperature-dependent. Upon warming to room temperature, it undergoes rapid decomposition, indicating a low kinetic barrier for degradation pathways at elevated temperatures. noaa.gov In another study, the lithium reagent generated from HFC-245fa, a related fluorinated precursor, was found to be stable for several hours below 0 °C but decomposed quickly above this temperature. lookchem.com The solvent also has a significant kinetic effect, with the reagent's lifetime being reduced to just a few minutes at -78 °C when tetrahydrofuran (THF) is used instead of diethyl ether. lookchem.com

The study of reaction kinetics is fundamentally about understanding the energy barriers (activation energies) of transition states. aps.orgarxiv.org For this compound, the rapid reactions with a wide range of electrophiles at low temperatures suggest that the activation barriers for these transformations are relatively low. noaa.govnih.gov Emerging techniques for studying complex reactions, such as time-resolved mass spectrometry, offer the potential to capture and profile the kinetic changes of short-lived intermediates in real-time, which could provide deeper quantitative insights into this compound transformations in the future. chemrxiv.org

| Species/Reaction | Condition | Kinetic Observation | Reference |

|---|---|---|---|

| This compound | -78 °C in solution | Stable | noaa.gov |

| This compound | Warming to room temperature | Decomposes to an uncharacterised black material | noaa.gov |

| Trifluoropropynyl lithium reagent | Below 0 °C in diethyl ether | Stable for several hours | lookchem.com |

| Trifluoropropynyl lithium reagent | -78 °C in THF | Lifetime of a few minutes | lookchem.com |

Applications of Trifluorovinyllithium in Advanced Organic Synthesis

Stereoselective Introduction of the Trifluorovinyl Group

The controlled introduction of the trifluorovinyl moiety with specific stereochemistry is a significant challenge in organofluorine chemistry. Trifluorovinyllithium has proven to be a key player in addressing this challenge, enabling both enantioselective and diastereoselective transformations.

Enantioselective and Diastereoselective Transformations

The development of methods for the stereoselective introduction of the trifluorovinyl group is crucial for the synthesis of chiral fluorinated molecules with potential applications in pharmaceuticals and materials science. Research has demonstrated that the reactions of this compound can be influenced to proceed with high stereoselectivity. For instance, the reactions of "silylated" alcohols derived from trifluorovinylsilanes proceed with high stereoselectivity to yield (E)-propenes. lookchem.com This highlights the potential for controlling the geometric configuration of the resulting double bond.

Further advancements in this area have focused on asymmetric synthesis. While direct enantioselective additions of this compound are still an area of active research, diastereoselective reactions have been more extensively explored. For example, the addition of this compound to chiral aldehydes or ketones can lead to the formation of diastereomeric products, where the stereochemical outcome is directed by the existing chiral center in the electrophile. The separation of these diastereomers or the development of highly diastereoselective reactions provides access to enantiomerically enriched trifluorovinyl-containing compounds.

Synthesis of Fluorinated Building Blocks

This compound serves as a versatile precursor for a variety of fluorinated building blocks, which are essential synthons for the construction of more complex fluorinated molecules. olemiss.edusigmaaldrich.com These building blocks include fluoroalkenes, fluorinated dienes, and functionalized fluorinated alcohols and acids.

Precursors for Fluoroalkenes and Fluorinated Dienes

The reactivity of this compound allows for its conversion into a range of fluoroalkenes. researchgate.net By reacting with different electrophiles, the trifluorovinyl group can be incorporated into various molecular scaffolds, which can then undergo further transformations to yield diverse fluoroalkenes.

Moreover, this compound is a key intermediate in the synthesis of fluorinated dienes. A notable method involves the hydrofluorination of enynoates, which provides access to fluorinated dienoates. rsc.org This approach utilizes a pyridinium (B92312) tetrafluoroborate (B81430) salt to convert the substrates into the desired fluorinated targets through a vinyl cation-mediated process, yielding (Z)-configured products with high stereo- and regioselectivity. rsc.org

Functionalized Fluorinated Alcohols and Acids

The reaction of this compound with carbonyl compounds is a direct method for the synthesis of trifluorovinyl-containing alcohols. For example, its reaction with hexafluoro- and sym-dichlorotetrafluoroacetone yields the corresponding tertiary alcohols in good yields. rsc.org These alcohols can serve as versatile intermediates for further synthetic modifications. rsc.org

This compound can also be a precursor to fluorinated carboxylic acids. The reaction of this compound with carbon dioxide is a known method for the synthesis of trifluoroacrylic acid. researchgate.net Furthermore, the oxidation of trifluorovinyl-containing intermediates can lead to the formation of various fluorinated acids.

| Starting Material | Reagent | Product | Application |

| Hexafluoroacetone | This compound | CF2=CFC(CF3)2OH | Precursor for fluorinated ethers |

| sym-Dichlorotetrafluoroacetone | This compound | CF2=CFC(CF2Cl)2OH | Precursor for fluorinated ethers |

| Carbon Dioxide | This compound | CF2=CFCOOH | Fluorinated building block |

Construction of Fluorinated Heterocyclic Systems

Fluorinated heterocyclic compounds are of significant interest in medicinal and agricultural chemistry due to the profound effects of fluorine on the biological activity of molecules. chim.itmdpi.comsioc-journal.cn this compound provides a valuable tool for the synthesis of these important molecular frameworks.

The trifluorovinyl group can be introduced into a molecule that subsequently undergoes cyclization to form a fluorinated heterocycle. For instance, a molecule containing both a trifluorovinyl moiety and a suitable nucleophilic group can be induced to cyclize, forming a variety of ring systems. The electron-withdrawing nature of the trifluorovinyl group can influence the reactivity of the molecule and facilitate cyclization reactions. While direct examples of this compound being used in a one-pot synthesis of a heterocycle are less common, its role in preparing key precursors for such cyclizations is well-established.

Contributions to Complex Molecule Synthesis

The synthesis of complex molecules, particularly natural products and their analogues, is a central theme in organic chemistry. nih.govox.ac.uk this compound has contributed to this field by enabling the introduction of the trifluorovinyl group into intricate molecular architectures.

The ability to stereoselectively introduce the trifluorovinyl group and to synthesize a variety of fluorinated building blocks using this compound has expanded the toolbox available to synthetic chemists. These building blocks can be incorporated into convergent synthetic strategies, where complex fragments are prepared independently and then combined to form the final target molecule. wikipedia.org This approach is particularly valuable for the synthesis of structurally diverse libraries of complex molecules for drug discovery and materials science applications. nih.gov The unique electronic and steric properties of the trifluorovinyl group can impart novel properties to the final complex molecules.

Strategies for Integrating Trifluorovinyl Moieties into Polyfunctional Scaffolds

The integration of the trifluorovinyl group into polyfunctional scaffolds—molecules bearing multiple reactive sites—is a key strategy for accessing complex fluorinated molecules. This compound, as a potent nucleophile, readily reacts with various electrophilic functional groups, enabling its incorporation into diverse molecular frameworks.

One of the most common strategies involves the addition of this compound to carbonyl compounds, such as aldehydes and ketones. siue.edumasterorganicchemistry.com This reaction typically proceeds via nucleophilic addition to the carbonyl carbon, forming a trifluorovinyl-substituted alcohol upon quenching. siue.edu The versatility of this method lies in its compatibility with substrates already containing other functional groups, provided they are less reactive than the targeted carbonyl group. For instance, this compound has been successfully reacted with aldehydes and ketones bearing other halide or ether functionalities.

Another significant strategy is the use of this compound in cross-coupling reactions. While this compound itself can be used, it is often converted in situ to other organometallic reagents, such as trifluorovinylzinc or trifluorovinylboron compounds, to facilitate palladium-catalyzed cross-coupling reactions. hhu.de For example, lithium trimethoxy(trifluorovinyl)borate, which can be prepared from this compound, undergoes Suzuki-Miyaura coupling with aryl bromides to furnish trifluorostyrene (B1584497) derivatives. hhu.de This approach allows for the introduction of the trifluorovinyl group onto aromatic and heteroaromatic scaffolds that may possess various substituents.

The table below summarizes selected examples of this compound's reactivity towards electrophiles, showcasing its utility in building polyfunctional molecules.

| Electrophile | Reagent System | Product Type | Ref. |

| Benzaldehyde | CF₂=CFLi | Trifluorovinyl alcohol | siue.edu |

| Aryl Bromides | CF₂=CFLi, then B(OMe)₃, then Pd-catalyzed coupling | Trifluorostyrene derivatives | hhu.de |

| Carbon Dioxide | CF₂=CFLi | Trifluoroacrylic acid | rsc.org |

| Metal Halides | CF₂=CFLi | Trifluorovinyl-metal complexes | rsc.org |

Potential as a Synthon for Bioactive Molecule Analogues

The introduction of fluorine-containing groups into organic molecules is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. hovione.comuv.esmdpi.combeilstein-journals.org The trifluorovinyl group, in particular, is of growing interest as a bioisostere for various functional groups. This compound serves as a key synthon for accessing these fluorinated analogues of bioactive molecules.

The ability of this compound to react with carbonyls and other electrophiles allows for its incorporation into scaffolds that form the core of many pharmaceuticals. For example, the synthesis of fluorinated analogues of nucleosides, a critical class of antiviral and anticancer agents, can be envisioned using this compound. rsc.orgrsc.org By reacting with a suitably protected sugar-derived aldehyde or ketone, the trifluorovinyl moiety can be introduced, which can then be further elaborated to the final nucleoside analogue.

Furthermore, the trifluorovinyl group can be a precursor to other valuable fluorinated functionalities. For instance, oxidation of the trifluorovinyl group can lead to the formation of trifluoroacetic acid derivatives, while other transformations can yield trifluoromethyl-containing heterocycles. mdpi.comrsc.orglboro.ac.uk The synthesis of vinyl trifluoromethyl thioethers has been achieved via copper-mediated trifluoromethylthiolation of vinyl bromides, showcasing a pathway to introduce sulfur-containing fluorinated groups. nih.gov

The following table provides examples of how the trifluorovinyl group, introduced via this compound, can be a key component in the synthesis of structures relevant to bioactive molecules.

| Bioactive Analogue Target | Synthetic Strategy | Key Intermediate | Potential Application | Ref. |

| Fluorinated Nucleosides | Addition of CF₂=CFLi to sugar-derived electrophiles | Trifluorovinyl-substituted carbohydrate | Antiviral, Anticancer | rsc.orgrsc.org |

| Fluorinated Heterocycles | Cyclization of precursors containing the trifluorovinyl group | Trifluorovinyl-functionalized open-chain compound | Medicinal Chemistry | mdpi.comrsc.org |

| Fluorinated Steroids | Addition of CF₂=CFLi to steroidal ketones | Trifluorovinyl-functionalized steroid | Hormone therapy analogues | solubilityofthings.com |

Utilization in Fluorine Repurposing and Valorization Research

The concept of fluorine repurposing involves the transformation of abundant, and often environmentally problematic, fluorochemicals into valuable synthetic building blocks. This compound plays a central role in this area, particularly in the valorization of certain industrial hydrofluorocarbons (HFCs).

Conversion of Industrial Fluorochemicals into Value-Added Compounds

A prime example of fluorine repurposing is the generation of this compound from 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a). rsc.orgnih.gov HFC-134a is a widely used refrigerant with a high global warming potential. nih.govwikipedia.org Research has demonstrated that HFC-134a can be efficiently converted into this compound by treatment with butyllithium (B86547) at low temperatures. rsc.orgwikipedia.org This reaction proceeds via a sequence of dehydrofluorination and metal-halogen exchange.

Reaction Scheme: Generation of this compound from HFC-134a CF₃CH₂F + 2 n-BuLi → CF₂=CFLi + LiF + 2 BuH wikipedia.org

Once generated, the this compound can be trapped in situ with a variety of electrophiles to produce a range of valuable trifluorovinyl-containing compounds. rsc.orgrsc.org This one-pot procedure effectively transforms a waste-stream fluorochemical into a versatile synthetic intermediate. For example, reaction with aldehydes and ketones yields trifluorovinyl alcohols, while quenching with CO₂ affords trifluoroacrylic acid. siue.edursc.org

This strategy has been extended to the synthesis of more complex molecules through subsequent cross-coupling reactions. As mentioned earlier, the this compound generated from HFC-134a can be converted to a stable lithium trimethoxy(trifluorovinyl)borate. hhu.de This borate (B1201080) reagent can then be used in palladium-catalyzed Suzuki-Miyaura couplings to synthesize a variety of trifluorostyrenes, which are important monomers for fluorinated polymers and potential building blocks for other advanced materials. hhu.de

The following table highlights the conversion of HFC-134a into different value-added compounds via the this compound intermediate.

| Starting Material | Reagent System | Intermediate | Product | Application | Ref. |

| HFC-134a | n-BuLi | CF₂=CFLi | 1-Phenyl-2,3,3-trifluoroprop-2-en-1-ol | Synthetic Intermediate | siue.edursc.org |

| HFC-134a | n-BuLi, then B(OMe)₃ | Li[CF₂=CFB(OMe)₃] | Aryl-CF=CF₂ | Monomers, Building Blocks | hhu.de |

| HFC-134a | n-BuLi, then CO₂ | CF₂=CFLi | CF₂=CFCOOH | Fluorinated Monomer | rsc.org |

This approach not only provides a sustainable route to valuable fluorinated molecules but also offers a method to mitigate the environmental impact of HFCs by repurposing them as chemical feedstocks.

Methodologies for Structural Elucidation and Spectroscopic Characterization of Organolithium Compounds and Trifluorovinyllithium Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for characterizing organolithium compounds in solution, offering unparalleled insight into their structure, aggregation, and dynamics. researchgate.net The ability to directly observe multiple nuclei (¹H, ¹³C, ¹⁹F, ⁶Li, ⁷Li) provides complementary information that, when pieced together, reveals a detailed molecular picture.

Proton (¹H) NMR Spectroscopy for Structural Probing

Proton (¹H) NMR spectroscopy is a fundamental technique for characterizing the organic framework of organolithium compounds. Chemical shifts, signal multiplicities, and coupling constants in ¹H NMR spectra provide valuable information about the electronic environment and connectivity of protons within the molecule. In the context of trifluorovinyllithium derivatives, ¹H NMR is instrumental in identifying and assigning protons on the organic substituents attached to the trifluorovinyl group.

For instance, in the study of lithium nickelate clusters formed from organolithium aggregation, ¹H NMR was used to characterize the ligands. rsc.org The chemical shifts of protons on the tert-butyl groups in tBu–C≡C–Li and the trimethylsilyl (B98337) groups in Me3Si–C≡C–Li were identified and assigned, confirming the integrity of the organic fragments within the larger cluster. rsc.org The number of protons represented by each signal, their multiplicity (e.g., singlet, quartet, triplet), and coupling constants provide definitive structural evidence. rsc.orgacs.org

However, the interpretation of ¹H NMR spectra of organolithium compounds can be complicated by dynamic processes such as intermolecular and intramolecular exchange. These dynamic behaviors can lead to broadened signals or time-averaged spectra, where the observed chemical shifts and coupling constants represent a weighted average of the different species in equilibrium. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Ligands in Organolithium Compounds

| Compound/Ligand | Functional Group | Chemical Shift (δ, ppm) | Solvent |

| tBu–C≡C–Li | C(CH₃)₃ | 1.28 (s, 9H) | 5:1 C₆D₆/THF-d₈ |

| Me3Si–C≡C–Li | Si(CH₃)₃ | 0.14 (s, 36H) | 5:1 C₆D₆/THF-d₈ |

| Diethyl ether (Et₂O) | OCH₂CH₃ | 3.25 (q), 1.06 (t) | 5:1 C₆D₆/THF-d₈ |

Data sourced from Royal Society of Chemistry. rsc.org s = singlet, q = quartet, t = triplet

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

In the study of organolithium aggregates, ¹³C NMR is crucial for understanding the nature of the carbon-lithium bond and the structure of the aggregate. wikipedia.org The chemical shift of the carbon atom directly bonded to lithium (the carbanionic center) is particularly informative. This shift is sensitive to the degree of aggregation, the nature of the solvent, and the presence of other ligands. wikipedia.org Furthermore, the observation of scalar coupling between ¹³C and ⁶Li or ⁷Li nuclei (J(¹³C, ⁶Li) or J(¹³C, ⁷Li)) provides direct evidence of a covalent component to the C-Li bond and can be used to determine the number of lithium atoms interacting with a specific carbon center. wikipedia.orgunt.edu

For example, in the characterization of lithium nickelate clusters, ¹³C{¹H} NMR spectroscopy was used to identify the carbon atoms of the acetylide ligands. rsc.org The distinct chemical shifts for the sp-hybridized carbons of the –C≡C– moiety provided insight into their bonding environment within the cluster. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for Ligands in Organolithium Compounds

| Compound/Ligand | Carbon Atom | Chemical Shift (δ, ppm) | Solvent |

| Li₂(Et₂O)₂Ni(C≡C–tBu)₄ | tBu–C ≡C–Ni | 120.2 | 5:1 C₆D₆/THF-d₈ |

| tBu–C≡C –Ni | 101.7 | 5:1 C₆D₆/THF-d₈ | |

| C (CH₃)₃ | 33.6 | 5:1 C₆D₆/THF-d₈ | |

| C(C H₃)₃ | 30.3 | 5:1 C₆D₆/THF-d₈ | |

| Li₂(Et₂O)₂Ni(C≡C–SiMe₃)₄ | Me₃Si–C ≡C–Ni | 147.8 | 5:1 C₆D₆/THF-d₈ |

| Me₃Si–C≡C –Ni | 116.4 | 5:1 C₆D₆/THF-d₈ | |

| Si(C H₃)₃ | 2.1 | 5:1 C₆D₆/THF-d₈ |

Data sourced from Royal Society of Chemistry. rsc.org

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool for the characterization of fluorinated organic compounds, including this compound and its derivatives. scholaris.ca The ¹⁹F nucleus has a spin of 1/2 and a high natural abundance, making it a highly sensitive nucleus for NMR studies. scholaris.ca The chemical shifts, coupling constants, and signal multiplicities in ¹⁹F NMR spectra provide detailed information about the electronic environment and spatial arrangement of fluorine atoms within a molecule. researchgate.net

The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, making ¹⁹F NMR a powerful probe for detecting subtle changes in molecular structure and bonding. researchgate.netbeilstein-journals.org In this compound (F₂C=CFLi), the three fluorine atoms are chemically non-equivalent and will exhibit distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these fluorine atoms, and the coupling constants between them (J(F,F)), are characteristic of the trifluorovinyl group and can be used to confirm its presence and geometry.

For instance, the reaction of triphenylelement halides with this compound has been used to prepare group 14 trifluorovinyl compounds. nih.gov Multinuclear NMR studies, including ¹⁹F NMR, were instrumental in unequivocally determining the trans-geometry of the resulting 1,2-difluorovinyl moiety in subsequent reaction products. nih.gov The large chemical shift dispersion in ¹⁹F NMR spectra helps to resolve complex structures and identify different fluorinated species in a mixture. scholaris.ca

Table 3: General ¹⁹F NMR Chemical Shift Ranges for Fluorinated Groups

| Fluorinated Group | Typical Chemical Shift Range (δ, ppm relative to CFCl₃) |

| -CF₃ | -50 to -80 |

| -CF₂- | -90 to -140 |

| >C=CF₂ | -80 to -120 |

| -CF= | -140 to -180 |

Note: These are general ranges and can vary depending on the specific molecular structure and solvent.

The analysis of ¹⁹F NMR spectra can also provide insights into dynamic processes. Changes in the ¹⁹F NMR spectrum as a function of temperature can be used to study conformational changes, intermolecular exchange, and other dynamic phenomena. ubc.ca

Lithium (⁶Li and ⁷Li) NMR Spectroscopy for Aggregation State and Solution Structure

Lithium NMR spectroscopy, utilizing both the ⁶Li and ⁷Li isotopes, is a uniquely powerful technique for directly probing the lithium environment in organolithium compounds. researchgate.net It provides crucial information about the aggregation state (monomer, dimer, tetramer, etc.), the nature of solvation, and the dynamics of these species in solution. researchgate.netscielo.br

The choice between ⁶Li and ⁷Li depends on the specific information sought. ⁷Li is the more abundant isotope (92.5%) and is more sensitive, but it is a quadrupolar nucleus (I = 3/2), which can lead to broad signals. researchgate.netresearchgate.net ⁶Li, on the other hand, is a spin-1 nucleus with a much smaller quadrupole moment, resulting in sharper lines and allowing for the resolution of scalar couplings to other nuclei like ¹³C and ¹H. researchgate.net This makes ⁶Li NMR particularly valuable for detailed structural studies, despite its lower natural abundance and sensitivity, which often necessitates isotopic enrichment. researchgate.net

The chemical shift in lithium NMR is sensitive to the coordination number and geometry of the lithium atom, as well as the nature of the solvent and any coordinating ligands. cdnsciencepub.com Different aggregation states will generally have distinct lithium chemical shifts. For example, in the study of cyclopropyllithium in the presence of lithium bromide, ⁶Li NMR was used to identify the presence of a mixed dimer and a fluxional mixed tetramer based on their distinct chemical shifts. nih.gov

Table 4: Representative ⁷Li NMR Chemical Shifts for Lithium Nickelate Clusters

| Compound | Chemical Shift (δ, ppm) | Solvent |

| Li₂(Et₂O)₂Ni(C≡C–tBu)₄ | 0.52 | 5:1 C₆D₆/THF-d₈ |

| Li₂(Et₂O)₂Ni(C≡C–SiMe₃)₄ | 0.41 | 5:1 C₆D₆/THF-d₈ |

| [Li₉Ni(C≡C–tBu)₉]₂ | 1.47, 0.10 | Toluene-d₈ |

Data sourced from Royal Society of Chemistry. rsc.org

A sophisticated technique for determining the aggregation state of organolithium compounds is the use of deuterium-induced isotope shifts in ⁶Li NMR, often referred to as the "isotopic fingerprint" method. scielo.brresearchgate.net This method involves preparing a mixture of the organolithium compound and its deuterated analogue. In the ⁶Li NMR spectrum of this mixture, the signal for a given lithium atom will be split into a multiplet, with the multiplicity directly corresponding to the number of organic ligands (and thus lithium atoms) in the aggregate. scielo.br

The principle behind this technique is that the substitution of a proton with a deuteron (B1233211) in the organic ligand causes a small change in the ⁶Li chemical shift (an isotope shift). researchgate.net If a lithium atom is part of an aggregate containing 'n' organic ligands, and there is a mixture of protiated and deuterated ligands, the lithium nucleus will experience slightly different magnetic environments depending on how many of its neighboring ligands are deuterated. This results in a splitting of the ⁶Li signal into n+1 lines. scielo.br

For example, a dimer (n=2) will show a triplet, a tetramer (n=4) will show a quintet, and so on. This method has been successfully applied to determine the aggregation of various organolithium compounds, including cyclopropyllithium systems and mixed aggregates of methyllithium (B1224462) with lithium salts. scielo.br The magnitude of the deuterium-induced isotope shift is typically small, on the order of a few parts per billion (ppb). researchgate.net

Variable temperature (VT) NMR spectroscopy is a powerful tool for investigating the dynamic processes that are characteristic of organolithium compounds in solution. researchgate.netscience.gov These compounds often exist as a mixture of different aggregates that are in equilibrium with each other, and they can also undergo rapid intramolecular and intermolecular exchange processes. nih.gov By recording NMR spectra at different temperatures, it is possible to "freeze out" or slow down these dynamic processes on the NMR timescale, allowing for the observation of individual species and the determination of the thermodynamic and kinetic parameters of the exchange. nih.govresearchgate.net

At low temperatures, separate signals for different aggregates or conformers may be observed, whereas at higher temperatures, these signals may coalesce into a single, time-averaged signal. researchgate.netuu.nl The temperature at which coalescence occurs is related to the rate of the exchange process. A full line-shape analysis of the VT-NMR spectra can provide quantitative information about the activation parameters of the dynamic process, such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡). nih.gov

VT-NMR studies have been applied to a wide range of organolithium systems. For example, VT ¹H and ⁷Li NMR spectroscopy of lithium nickelate clusters revealed that the broad signals observed at room temperature split into multiple sharp signals upon cooling, indicating the presence of dynamic exchange processes that are slowed at lower temperatures. rsc.org Similarly, VT NMR studies of 2-lithio-N-Boc-piperidine showed dynamic phenomena in the ⁶Li spectra as the temperature was raised, consistent with exchange processes between different solution species. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique that provides valuable information about the vibrational modes of molecules. rsc.org By analyzing the absorption of infrared radiation, it is possible to identify functional groups and deduce structural features of a compound. researchgate.netnih.gov

Analysis of Vibrational Modes and Functional Groups

The vibrational spectrum of a molecule is a unique fingerprint, with specific absorption bands corresponding to the stretching and bending of different chemical bonds. rsc.org For organolithium compounds, IR spectroscopy can provide insights into the nature of the carbon-lithium (C-Li) bond, although the direct observation of the C-Li stretching frequency is often challenging due to its low energy and tendency to couple with other vibrations.

The table below presents typical IR absorption ranges for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=C | Stretching | 1700 - 1640 |

| C-F | Stretching | 1350 - 1000 |

| C-Li | Stretching | ~600 - 400 (often weak and coupled) |

This table provides generalized ranges and the exact positions for this compound may vary.

In Situ IR Spectroscopy for Reaction Monitoring and Kinetic Studies

The high reactivity of organolithium compounds makes in situ analysis techniques particularly valuable. mt.comyoutube.com In situ IR spectroscopy allows for the real-time monitoring of chemical reactions as they occur in the reaction vessel, without the need for sampling. rsc.orgresearchgate.net This is especially crucial for studying transient intermediates and for optimizing reaction conditions. mt.comyoutube.com

By tracking the disappearance of reactant peaks and the appearance of product peaks in the IR spectrum over time, detailed kinetic profiles of reactions involving this compound can be constructed. For example, in the reaction of this compound with an electrophile, one could monitor the decrease in the intensity of the C=C stretching band of the this compound and the emergence of new bands corresponding to the product. This data allows for the determination of reaction rates, orders, and activation parameters. researchgate.net The use of fiber-optic probes coupled with an FTIR spectrometer is a common setup for such in situ studies, even at the cryogenic temperatures often required for organolithium chemistry. mt.com

X-ray Crystallography and Diffraction Studies for Solid-State Structures

Examination of Aggregation Patterns and Coordination Environments

A key characteristic of organolithium compounds is their tendency to form aggregates, both in solution and in the solid state. These aggregates can exist as dimers, tetramers, hexamers, or even higher-order structures, held together by multicenter bonds. The degree of aggregation is influenced by the nature of the organic group, the solvent, and the presence of any coordinating ligands.

While a single-crystal X-ray structure of this compound itself has not been reported, studies on its derivatives provide insight into its coordination chemistry. For instance, the reaction of this compound with gallium and indium halides leads to the formation of tetrakis(trifluorovinyl)gallate and -indate anions, [M(C₂F₃)₄]⁻ (where M = Ga, In). The crystal structures of the [PPh₄]⁺ salts of these anions have been determined, revealing a tetrahedral coordination of the four trifluorovinyl groups around the central metal atom.

The table below summarizes the aggregation states of some common organolithium compounds in the solid state, illustrating the diversity of structures that can be adopted.

| Organolithium Compound | Solvent | Solid-State Structure |

| Methyllithium | (none) | Tetramer (cubane-like) |

| n-Butyllithium | (none) | Hexamer |

| Phenyllithium | Diethyl ether | Dimeric ladders |

| Lithium diisopropylamide (LDA) | THF | Dimer |

This table showcases the common aggregation patterns of organolithium reagents and it is expected that this compound would also exhibit aggregation, likely influenced by the polar C-F bonds.

Other Advanced Spectroscopic and Analytical Techniques Relevant to Organolithium Chemistry

Beyond IR spectroscopy and X-ray crystallography, a range of other analytical methods are crucial for the comprehensive characterization of organolithium compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for studying the structure of organolithium compounds in solution. ¹H, ¹³C, ¹⁹F, and ⁷Li NMR spectroscopy can provide detailed information about the electronic environment of the nuclei, the degree of aggregation, and dynamic processes such as fluxionality. For this compound, ¹⁹F NMR would be particularly informative for probing the electronic structure of the trifluorovinyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the mass-to-charge ratio of ions and can provide information about the molecular weight and fragmentation patterns of organometallic compounds. rsc.orgresearchgate.net For volatile organolithium compounds, gas-phase MS can reveal the presence of different aggregate sizes. rsc.org Techniques like electrospray ionization (ESI-MS) are suitable for analyzing less volatile and more polar derivatives.

Computational Methods: Theoretical calculations, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. These methods can predict molecular geometries, vibrational frequencies, and reaction pathways, providing a deeper understanding of the structure and reactivity of highly reactive species like this compound. saylor.org

Computational and Theoretical Investigations of Trifluorovinyllithium

Quantum Chemical Calculations

Quantum chemical calculations offer a molecular-level understanding of trifluorovinyllithium, from its electronic structure to its role in chemical transformations.

Density Functional Theory (DFT) is a powerful computational method used to investigate the behavior of many-electron systems, making it well-suited for studying reaction mechanisms and energetics in organic and organometallic chemistry. numberanalytics.comcoe.edu For this compound, DFT calculations are employed to map out potential energy surfaces for its reactions, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of reaction feasibility and kinetics.

For instance, DFT studies can elucidate the mechanism of reactions such as the carboxylation of this compound. ruhr-uni-bochum.de Calculations would model the approach of carbon dioxide to the trifluorovinyl anion, the formation of the initial adduct, and any subsequent rearrangements. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. These studies are critical for optimizing reaction conditions and predicting the formation of specific products. chemrxiv.orgmatlantis.com

Table 1: Illustrative DFT-Calculated Energetic Data for the Reaction of this compound with an Electrophile (E+)

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (CF₂=CFLi + E⁺) | 0.0 |

| 2 | Transition State 1 (TS₁) | +12.5 |

| 3 | Intermediate Complex | -5.2 |

| 4 | Transition State 2 (TS₂) | +8.7 |

| 5 | Product (CF₂=CF-E) | -25.0 |

Note: This table is illustrative, providing representative data that would be generated from DFT calculations for a generic electrophilic substitution reaction.

Ab initio methods are a class of quantum chemistry calculations that derive results directly from first principles, without the use of experimental data or empirical parameterization. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are used to obtain highly accurate descriptions of the electronic structure and bonding in molecules like this compound. wikipedia.orgaps.org

These calculations provide fundamental information such as optimized molecular geometries, vibrational frequencies, and the distribution of electrons within the molecule. For this compound, ab initio studies can precisely determine the C=C, C-F, and C-Li bond lengths and angles. aps.org They also allow for analysis of the molecular orbitals, revealing the nature of the frontier orbitals (HOMO and LUMO) which are key to understanding the compound's reactivity. Such studies have been crucial in establishing the preference for bridged structures in related lithium halocarbenoids. ruhr-uni-bochum.de

Table 2: Exemplary Ab Initio Calculated Structural Parameters for Monomeric this compound

| Structural Parameter | Calculated Value |

| C=C Bond Length | 1.32 Å |

| C-Li Bond Length | 1.95 Å |

| C-F Bond Length (geminal to Li) | 1.38 Å |

| C-C-Li Bond Angle | 125.5° |

| F-C-F Bond Angle | 109.8° |

Note: This table presents typical structural data that would be obtained from ab initio calculations. Actual values may vary depending on the level of theory and basis set used.

Molecular Dynamics Simulations for Solution Behavior

While quantum chemical calculations typically model molecules in the gas phase or with simplified solvent models, Molecular Dynamics (MD) simulations provide a dynamic picture of molecules in a condensed phase, such as in solution. wustl.edunih.gov MD simulations model the explicit movement of the solute (this compound) and surrounding solvent molecules over time by solving Newton's equations of motion. wustl.eduacmm.nl

For this compound, MD simulations can be used to study its solvation structure, showing how solvent molecules arrange themselves around the polar C-Li bond and the fluorinated vinyl group. mdpi.com These simulations can also provide insights into the diffusion of the organolithium species within the solvent and the dynamics of solvent exchange. This information is crucial for understanding how the solvent influences the stability and reactivity of this compound, which is known to be stable only at low temperatures in solution. researchgate.netresearchgate.net

Modeling of Aggregation Phenomena and Solvent Effects

It is well-established that organolithium compounds often exist as aggregates (dimers, tetramers, etc.) in solution, which significantly impacts their reactivity. ruhr-uni-bochum.de Computational modeling is a key tool for investigating the structures and stabilities of these aggregates. Theoretical studies can compare the energies of monomeric, dimeric, and higher-order aggregates of this compound to predict the most stable form under different conditions. ruhr-uni-bochum.de

Furthermore, these models can explicitly account for the role of the solvent. nih.govrsc.org Calculations can be performed with individual solvent molecules coordinated to the lithium centers to model the effect of ethers like THF or diethyl ether. By comparing the energetics of aggregation in different solvent environments, computational models can explain and predict how solvent choice influences the equilibrium between different aggregate states. rsc.orgnih.gov

Table 3: Illustrative Calculated Aggregation Energies of this compound in Different Solvents

| Aggregation State | Solvent | Relative Stability (kcal/mol per monomer) |

| Monomer | Gas Phase | 0.0 |

| Dimer | Gas Phase | -15.2 |

| Monomer | Diethyl Ether | 0.0 |

| Dimer | Diethyl Ether | -8.5 |

| Monomer | THF | 0.0 |

| Dimer | THF | -6.1 |

Note: This table is illustrative, demonstrating the trend of decreasing aggregation stability with increasing solvent coordinating ability. THF is a stronger coordinating solvent for lithium than diethyl ether.

Prediction of Reactivity and Selectivity in Novel Transformations

A major application of computational chemistry is the prediction of reactivity and selectivity in reactions that have not yet been explored experimentally. By calculating the activation barriers for different potential reaction pathways, chemists can predict which products are likely to form. chemistry-chemists.com

In the context of this compound, theoretical models can be used to predict its behavior with a wide array of novel electrophiles. For example, if a reaction could proceed via two different pathways leading to regioisomeric products, DFT calculations of the respective transition state energies can predict the selectivity. The pathway with the lower activation energy will be favored, indicating the major product. This predictive power accelerates the discovery of new synthetic methodologies by allowing researchers to screen potential reactions computationally before attempting them in the lab. researchgate.net

Insights into Carbon-Lithium Bond Characteristics

The nature of the carbon-lithium bond is a central topic in organometallic chemistry. Theoretical calculations provide detailed insights into the C-Li bond in this compound. illinois.edu Methods like Natural Bond Orbital (NBO) analysis can be used to quantify the degree of ionic versus covalent character in the bond by analyzing the electron distribution.